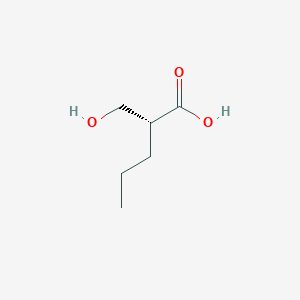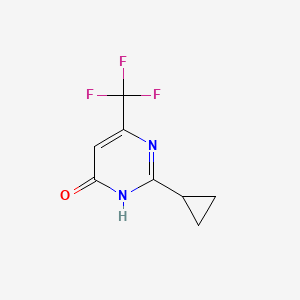
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol (CPTMP) is a small molecule containing a cyclopropyl group and a trifluoromethyl group as substituents. CPTMP has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. Moreover, CPTMP has been found to have a wide range of biochemical and physiological effects, which makes it a promising target for further research.
Scientific Research Applications
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a building block for the preparation of a variety of compounds, including heterocycles, polycyclic compounds, and polymers. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various bioactive compounds, such as anti-inflammatory agents and anticancer agents. In biochemistry, this compound has been studied for its potential applications in enzyme inhibition, protein folding, and signal transduction.
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol are certain types of fungi, including Botryosphaeria dothidea , Phomopsis sp. , and Botrytis cinereal . These fungi are responsible for various plant diseases that can cause significant damage to crops.
Result of Action
The result of the compound’s action is the effective control of the targeted fungi. In preliminary biological tests, certain pyrimidinamine derivatives exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% . This suggests that this compound could have similar effects.
Advantages and Limitations for Lab Experiments
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol has several advantages for use in laboratory experiments. First, this compound is a small molecule, which makes it easy to handle and store. Second, this compound can be synthesized through a number of different methods, which makes it easy to obtain. Third, this compound has a wide range of biochemical and physiological effects, which makes it a promising target for further research.
On the other hand, there are some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively new compound and its mechanism of action is not yet fully understood. Second, this compound is not commercially available and must be synthesized in the laboratory. Third, this compound is a potent compound and should be handled with care.
Future Directions
The potential applications of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol are vast and there are numerous opportunities for further research. First, this compound could be studied for its potential applications in drug discovery and development. Second, this compound could be studied for its potential applications in gene therapy and gene editing. Third, this compound could be studied for its potential applications in the development of novel materials and nanomaterials. Fourth, this compound could be studied for its potential applications in biotechnology and biomedicine. Finally, this compound could be studied for its potential applications in environmental protection and sustainability.
properties
IUPAC Name |
2-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(14)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBNGNDXBQUXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



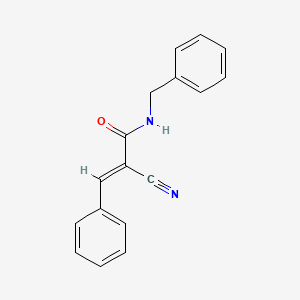
![Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161953.png)
![Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161958.png)


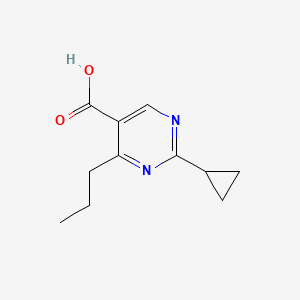
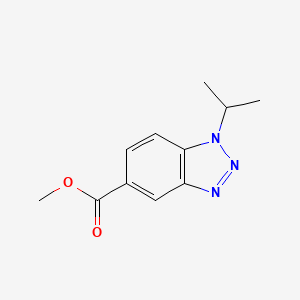
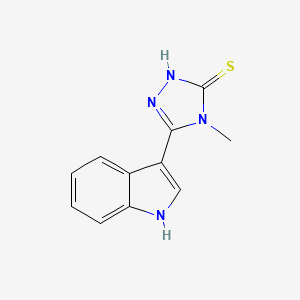


![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)
![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)
